3'-Bromo-2-methoxybiphenyl
Overview
Description
3’-Bromo-2-methoxybiphenyl is a chemical compound with the linear formula C13H11BrO2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone offers an attractive method to access this important compound . Through screening the available carbonyl reductases, a carbonyl reductase from Novosphingobium aromaticivorans (CBR) was found to completely convert 100 g/L of 1a to (S)-1b .Chemical Reactions Analysis
The chemical reactions involving 3’-Bromo-2-methoxybiphenyl can be complex and varied. For example, the autopolymerization reaction of 2-bromo-3-methoxythiophene was analyzed by investigating the gas, liquid, and solid states using UV-Vis, electron spin resonance (ESR), gas chromatography/mass spectrometry (GC/MS), elemental analysis, NMR, and FT-IR spectroscopy .Scientific Research Applications
Antibacterial Properties
Research has identified bromophenols, including compounds related to 3'-Bromo-2-methoxybiphenyl, isolated from the marine alga Rhodomela confervoides, which exhibit significant antibacterial activity. These compounds have been studied for their potential in combating bacterial infections, demonstrating effectiveness against various bacterial strains. The study by Xu et al. (2003) particularly notes the effectiveness of these bromophenols against five different bacterial strains (Xu et al., 2003).
Optical Properties and Solid-State Emission Enhancement
The tuning of optical properties and enhancement of solid-state emission in polymers through postfunctionalization has been explored. Li et al. (2002) demonstrated that the inclusion of bromo, chloro, and formyl groups, related to this compound, could significantly increase the fluorescence yield in the solid state, offering potential applications in materials science and photonics (Li, Vamvounis, & Holdcroft, 2002).
Potential in Cancer Treatment
Certain bromophenol derivatives, structurally similar to this compound, were found inactive against several human cancer cell lines, suggesting their limited potential in direct cancer treatment. However, this finding by Zhao et al. (2004) helps refine the search for more effective compounds in oncological research (Zhao et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
1-bromo-3-(2-methoxyphenyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIMTAPGPJXQEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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